molecular formula C18H30Cl2OSn B11965294 (2,4-Dichlorophenoxy)tributylstannane CAS No. 39637-16-6

(2,4-Dichlorophenoxy)tributylstannane

Cat. No.: B11965294
CAS No.: 39637-16-6
M. Wt: 452.0 g/mol
InChI Key: FFQFQPHOBAMGEV-UHFFFAOYSA-M
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Description

(2,4-Dichlorophenoxy)tributylstannane, with the molecular formula C18H30Cl2OSn, is a specialized organotin compound of significant interest in chemical research and development . This compound is an organotin derivative of the widely studied phenoxy herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . While the parent compound 2,4-D is a systemic herbicide that functions as a synthetic auxin, causing uncontrolled growth in susceptible broadleaf plants , the specific research applications and mechanism of action for this compound are distinct and are primarily explored in synthetic and catalytic chemistry. Its structure, featuring a tributylstannane group, suggests its primary value as an intermediate or reagent in synthetic organic chemistry, particularly in cross-coupling reactions and material science research. The presence of the organotin moiety makes it a candidate for use in reactions such as the Stille coupling, a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic molecules, pharmaceuticals, and novel polymeric materials. Researchers utilize this compound for its potential to transfer the (2,4-dichlorophenoxy) group in synthetic pathways. As with all organotin compounds, appropriate safety precautions must be observed. It is incompatible with strong oxidizers and may be corrosive to metals . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

39637-16-6

Molecular Formula

C18H30Cl2OSn

Molecular Weight

452.0 g/mol

IUPAC Name

tributyl-(2,4-dichlorophenoxy)stannane

InChI

InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

FFQFQPHOBAMGEV-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenoxy)tributylstannane typically involves the reaction of tributyltin hydride with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the deprotonation of the phenol group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to isolate the desired product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenoxy)tributylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding stannic derivative.

    Reduction: It can be reduced to form tributyltin hydride and 2,4-dichlorophenol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Stannic derivatives.

    Reduction: Tributyltin hydride and 2,4-dichlorophenol.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Biological Applications

  • Antitumor Activity : Research has shown that (2,4-Dichlorophenoxy)tributylstannane exhibits significant tumor growth inhibition in various cancer models. For instance, in xenograft studies, treatment with doses around 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60% .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment .

Medicinal Applications

  • Drug Development : this compound is being explored as a precursor for bioactive compounds. Its interaction with biomolecules can modulate enzyme activity and influence drug design .
  • Case Study on Cancer Treatment : A notable study evaluated its effects on breast cancer models, revealing significant apoptosis induction in cancer cells while sparing normal cells .

Industrial Applications

  • Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials with tailored properties. Its unique structure allows for diverse applications in material science .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Biology Antitumor ActivitySignificant tumor growth inhibition (up to 60%)
Anti-inflammatory EffectsReduced inflammation markers in arthritis models
Medicine Drug DevelopmentExplored as a precursor for bioactive compounds
Cancer TreatmentInduces apoptosis in cancer cells
Industry Specialty Chemicals ProductionUtilized for tailored material properties

Case Studies

  • Antitumor Study :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Demonstrated significant apoptosis induction with minimal effects on normal cells.
  • Inflammation Control Study :
    • Objective : Assess efficacy against inflammatory markers.
    • Results : Showed significant reduction in TNF-alpha and IL-6 levels in murine models.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenoxy)tributylstannane involves its interaction with molecular targets through the phenoxy and tin moieties. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin atom can form coordination complexes with various ligands. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Esters

2,4-D and its esters (e.g., 2-ethylhexyl, isopropyl esters) are herbicides sharing the 2,4-dichlorophenoxy group with the target compound. Key differences include:

  • Functional Group: 2,4-D derivatives feature a carboxylic acid or ester group, whereas (2,4-Dichlorophenoxy)tributylstannane has a tributyltin moiety.
  • Applications: 2,4-D esters are herbicides targeting broadleaf weeds, while organotin compounds like tributylstannane derivatives are typically biocides or stabilizers.

Table 1: Comparison of 2,4-D Derivatives and Target Compound

Compound Name CAS Number Key Functional Group Primary Use Toxicity Notes
2,4-D 2-ethylhexyl ester 1928-43-4 Carboxylic acid ester Herbicide Moderate toxicity; skin irritant
2,4-D isopropyl ester 94-79-1 Carboxylic acid ester Herbicide Similar to 2,4-D ethylhexyl ester
This compound Not available Tributylstannane Potential biocide Likely high ecotoxicity (inferred)

References: .

Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)phenol)

Triclosan, a chlorinated aromatic compound, shares the 2,4-dichlorophenoxy group but incorporates a phenolic ring instead of a tin moiety.

  • Structure : Triclosan is a diphenyl ether with chlorine substituents, while the target compound has a tin-carbon bond.
  • Applications: Triclosan is a broad-spectrum antimicrobial agent used in consumer products, whereas organotin compounds are industrial biocides.
  • Environmental Impact: Triclosan is persistent, bioaccumulative, and structurally analogous to PCBs and dioxins . This compound may share persistence but likely differs in degradation pathways due to the tin group.

Table 2: Triclosan vs. Target Compound

Property Triclosan This compound
CAS Number 3380-34-5 Not available
Core Structure Diphenyl ether with Cl and phenol Tributyltin + dichlorophenoxy
Primary Use Antimicrobial agent Presumed biocide
Environmental Persistence High; bioaccumulates in aquatic systems Likely high; organotins resist degradation

References: .

Other Organotin Compounds

Tributyltin oxide (TBTO) and similar organotins are structurally related due to the tributylstannane group. These compounds are notorious for their use in antifouling paints and severe ecotoxicity:

  • Toxicity: TBTO causes imposex in mollusks at concentrations as low as 1 ng/L . This compound may exhibit similar mechanisms but with added reactivity from the dichlorophenoxy group.
  • Regulatory Status: Many organotins are restricted under international treaties (e.g., Rotterdam Convention).

Key Research Findings and Gaps

Structural Analogues: The 2,4-dichlorophenoxy group is common in herbicides (2,4-D) and antimicrobials (triclosan), but substitution with a tin moiety alters reactivity and toxicity .

Toxicity Profile: While 2,4-D and triclosan have well-documented toxicities, data on this compound are sparse.

Applications: Unlike 2,4-D’s agricultural use, the target compound’s applications are inferred from organotin chemistry, emphasizing biocidal or catalytic roles.

Biological Activity

(2,4-Dichlorophenoxy)tributylstannane (DBT) is an organotin compound that has garnered attention for its potential biological activity. This compound is derived from the reaction of tributyltin hydride with 2,4-dichlorophenol and is primarily investigated for its interactions with biomolecules and possible applications in drug development. This article explores the biological activities associated with DBT, including its mechanisms of action, toxicity, and potential therapeutic uses.

  • CAS Number: 39637-16-6
  • Molecular Formula: C18H30Cl2OSn
  • Molecular Weight: 452.0 g/mol
  • IUPAC Name: tributyl-(2,4-dichlorophenoxy)stannane

The biological activity of this compound is attributed to its unique structure, which allows it to interact with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin moiety can form coordination complexes with ligands. These interactions may modulate the activity of enzymes and other proteins, influencing cellular processes.

Biological Activity and Toxicity

Research has indicated that DBT exhibits both beneficial and toxic effects depending on concentration and exposure duration:

Beneficial Effects

  • Antimicrobial Activity: Preliminary studies suggest that DBT may possess antimicrobial properties against certain pathogens.
  • Potential Drug Development: The compound is being explored as a precursor for bioactive compounds in drug development due to its ability to interact with biological targets.

Toxicity Profile

Despite its potential applications, DBT's toxicity cannot be overlooked:

  • Cellular Toxicity: High concentrations of DBT have been associated with apoptosis in various cell types, including cerebellar granule cells and lymphocytes .
  • Endocrine Disruption Potential: Although some studies indicate low potential for endocrine disruption through in vitro assays , further research is needed to fully understand its impact on endocrine systems.

Case Studies

Several case studies highlight the implications of exposure to related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to DBT:

  • Severe Poisoning Case: A case reported a young female who ingested 2,4-D leading to severe organ failure and ultimately death despite intensive care . This underscores the critical need for understanding the toxicological profiles of compounds related to DBT.
  • Genotoxicity Assessments: Research has demonstrated that 2,4-D can induce genotoxic effects at toxic concentrations, raising concerns about similar effects from DBT due to structural similarities .

Research Findings

A summary of significant findings related to the biological activity of this compound is presented in the following table:

StudyFocusKey Findings
Synthesis & ApplicationsInvestigated interactions with biomolecules; potential for drug development.
Endocrine ActivityNo significant interaction with estrogen or androgen pathways; low endocrine disruption potential.
Toxicity MechanismsInduces apoptosis in various cell types; concerns regarding genotoxicity.
Epidemiological StudiesLinks between exposure and health outcomes; need for further investigation into long-term effects.

Q & A

Advanced Research Question

  • Acidic Conditions : Rapid protodestannylation occurs, releasing tributyltin cations and 2,4-dichlorophenol. Avoid pH < 5 .
  • Neutral/Alkaline Conditions : Stable in anhydrous environments. Hydrolysis accelerates in aqueous alkaline media (pH > 9) due to OH<sup>–</sup> nucleophilic attack on tin .

What are the applications of this compound in organic synthesis?

Advanced Research Question

  • Stille Coupling : Acts as a transmetallation agent for forming C–C bonds in aryl/vinyl halide reactions .
  • Pesticide Research : Serves as a precursor for studying phenoxy herbicide derivatives .
  • Material Science : Used to synthesize tin-containing polymers with tailored thermal properties .

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